molecular formula C18H14ClF3N2O3 B2514534 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954595-22-3

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2514534
CAS No.: 954595-22-3
M. Wt: 398.77
InChI Key: KDOBPHLZBFLYHY-UHFFFAOYSA-N
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Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a chlorophenyl group, an oxazolidinone ring, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Trifluoromethyl Benzamide Moiety: This final step involves the coupling of the oxazolidinone intermediate with a trifluoromethyl-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinediones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.

Major Products

    Oxidation: Oxazolidinediones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways critical for disease progression. The molecular targets and pathways involved would vary based on the specific disease or condition being targeted.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(trifluoromethyl)benzamide: shares similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.

    Trifluoromethyl-substituted benzamides: These compounds are known for their enhanced metabolic stability and bioavailability.

Uniqueness

  • The combination of a chlorophenyl group, an oxazolidinone ring, and a trifluoromethyl-substituted benzamide moiety makes this compound unique. This structural complexity can result in distinct biological activities and physicochemical properties compared to simpler analogs.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3/c19-13-5-2-6-14(8-13)24-10-15(27-17(24)26)9-23-16(25)11-3-1-4-12(7-11)18(20,21)22/h1-8,15H,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOBPHLZBFLYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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